molecular formula C5H4BrN B028378 2-Bromopyridine-15N CAS No. 54267-53-7

2-Bromopyridine-15N

Cat. No. B028378
CAS RN: 54267-53-7
M. Wt: 158.99 g/mol
InChI Key: IMRWILPUOVGIMU-CDYZYAPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Bromopyridine-15N can be synthesized from pyridine derivatives through a series of chemical reactions including bromination, diazotization, and specific isotopic labelling techniques. The synthesis of related bromopyridine compounds often involves starting with a substituted pyridine, followed by a bromination reaction to introduce the bromo group at the desired position on the pyridine ring. For isotopically labelled compounds like 2-Bromopyridine-15N, an additional step is required to incorporate the 15N isotope into the molecule (Sirimanne, Maggio, & Patterson, 1992).

Molecular Structure Analysis

The molecular structure of 2-Bromopyridine-15N and its derivatives is characterized using various spectroscopic methods, including infrared (IR) and 1H NMR spectroscopy. These techniques allow for the identification and confirmation of the chemical structure, including the position of the bromo group and the isotopic labelling of nitrogen. Detailed molecular structure analysis provides insights into the compound's electronic and vibrational characteristics, contributing to understanding its reactivity and properties (Abraham, Prasana, & Muthu, 2017).

Scientific Research Applications

Synthesis of Amino and Hydroxy Derivatives

2-Bromopyridines serve as pivotal intermediates in the synthesis of various functionalized pyridines, which are crucial for pharmaceutical and chemical applications. The conversion of 2-bromopyridines into amino derivatives through amination processes highlights their importance in constructing bioactive compounds. For instance, the transformation of bromopyridine into aminopyridine using copper catalysis demonstrates the efficiency and versatility of 2-bromopyridines in synthesizing compounds with significant biological and chemical significance. This process is notable for its high yield and mild reaction conditions, making it advantageous for producing aminopyridine derivatives used in further C-C cross-coupling reactions to access bioactive natural products and medicinally important compounds (Lang et al., 2001).

Structural and Spectroscopic Analysis

The detailed structural and spectral analysis of 2-bromopyridine and its derivatives provides insights into their electronic properties and reactivity. High-resolution microwave spectroscopy and Fourier transform microwave (FTMW) spectroscopy studies have reinvestigated 2-bromopyridine, enhancing the understanding of its rotational spectrum and nuclear quadrupole coupling tensors. Such analyses are essential for elucidating the electronic characteristics of bromopyridines, which are fundamental in designing reactive intermediates for synthesizing more complex molecules (Chung et al., 2019).

Applications in Liquid Crystal Synthesis

2-Bromopyridines are also key components in synthesizing liquid crystal materials. Their reactivity has been exploited to create 2,5-disubstituted pyridine-based liquid crystals, demonstrating the bromine atoms' different reactivities under specific coupling conditions. This synthesis pathway underscores the role of 2-bromopyridines in developing materials with novel optical properties, contributing to advancements in display technologies and electronic devices (Getmanenko et al., 2006).

Electrocatalytic Carboxylation

Furthermore, 2-bromopyridine derivatives have been utilized in electrocatalytic processes, such as the carboxylation of amino-bromopyridines with CO2 in ionic liquids. This method represents a green chemistry approach to synthesizing valuable compounds like 6-aminonicotinic acid, showcasing the potential of 2-bromopyridines in carbon dioxide utilization and contributing to sustainable chemical synthesis strategies (Feng et al., 2010).

Safety And Hazards

2-Bromopyridine is toxic if swallowed and fatal in contact with skin. It is irritating to skin, eyes, and the respiratory system. It is harmful if inhaled and vapors may cause dizziness and suffocation. It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

properties

IUPAC Name

2-bromo(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRWILPUOVGIMU-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.